molecular formula C10H12F2NO5P B14073552 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid

2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid

Cat. No.: B14073552
M. Wt: 295.18 g/mol
InChI Key: HRDUMKHDIFUQGB-UHFFFAOYSA-N
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Description

2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid is a synthetic phenylalanine derivative characterized by a difluoromethylenephosphonate group attached to the phenyl ring. This molecular feature is of significant interest in medicinal chemistry and chemical biology, as phosphonate groups are known to be effective bioisosteres for phosphate and carboxylate groups, making them valuable for designing enzyme inhibitors. Compounds with similar phosphonoalkyl substitutions on aromatic rings have been investigated for their potential to mimic biological phosphates and interact with enzyme active sites . The presence of the difluoromethylene group adjacent to the phosphonate can enhance the compound's metabolic stability and modulate its electronegativity, potentially leading to increased binding affinity in target interactions. This reagent is strictly for research applications and may be utilized in the development of enzyme inhibitors, as a building block in peptide synthesis to create phosphonopeptides, or in metabolic pathway studies. Its structure suggests potential as a tool compound for probing biological processes involving phosphorylation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDUMKHDIFUQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphonomethylation Followed by Fluorination

This route adapts methodologies from the synthesis of 4-(phosphonomethyl)phenylalanine (PubChem CID 383690), with subsequent fluorination:

Step 1: Synthesis of 4-(Bromomethyl)phenylalanine
Phenylalanine is nitrated at the para position, followed by reduction to 4-aminophenylalanine. The amine is protected (e.g., as a Boc-carbamate), and the methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation.

Step 2: Arbuzov Reaction for Phosphonomethylation
The bromide reacts with triethyl phosphite via the Michaelis-Arbuzov reaction, yielding 4-(diethylphosphonomethyl)phenylalanine. Acidic hydrolysis converts the phosphonate ester to the free phosphonic acid.

Step 3: Difluorination of the Methyl Group
The CH2PO(OH)2 group is fluorinated using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This step remains hypothetical, as direct fluorination of methylphosphonic acids is sparsely documented. Alternative pathways may employ CF2Br2 or ClCF2PO(OEt)2 as fluorinating agents under palladium catalysis.

Challenges :

  • Low yields in fluorination due to competing side reactions.
  • Epimerization risks during acidic/basic conditions.

Direct Coupling of a Preformed Difluorophosphonomethyl Fragment

This approach leverages cross-coupling strategies to install the difluorophosphonomethyl group onto the aromatic ring:

Step 1: Synthesis of Difluorophosphonomethyl Reagent
Arylboronic acids or halides containing the CF2PO(OEt)2 group are prepared via:

  • Radical fluorination of phosphonomethyl precursors.
  • Nickel-catalyzed coupling of CF2PO(OEt)2 with aryl halides.

Step 2: Suzuki-Miyaura Coupling
4-Bromophenylalanine undergoes Suzuki coupling with the difluorophosphonomethyl boronic acid, forming the target aryl linkage. This method mirrors the alkylation techniques described in patent US5969179A.

Step 3: Deprotection and Purification
The amino and phosphonate protecting groups are removed under acidic conditions, followed by recrystallization or chromatographic purification.

Advantages :

  • Preserves stereochemical integrity of the amino acid.
  • Modularity for structural analogs.

Early-Stage Aryl Substitution Strategies

Friedel-Crafts Alkylation with Difluorophosphonomethyl Electrophiles

Aromatic substitution precedes amino acid assembly, circumventing functional group incompatibilities:

Step 1: Synthesis of 4-(Difluorophosphonomethyl)benzaldehyde
Benzaldehyde derivatives are alkylated with ClCF2PO(OEt)2 under Friedel-Crafts conditions (AlCl3 catalyst). Fluorination achieves the CF2PO(OEt)2 group.

Step 2: Strecker Synthesis of Amino Acid
The aldehyde is treated with ammonium chloride and potassium cyanide, forming the α-aminonitrile. Acidic hydrolysis yields the racemic amino acid.

Step 3: Dynamic Kinetic Resolution (DKR)
Racemic amino acid is resolved using chiral ligands (e.g., (S)-Binap) and transition metals (Ni or Ru), as demonstrated in the synthesis of trifluoropentanoic acid derivatives.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (Hypothetical)
Late-Stage Fluorination Utilizes established phosphorylation steps Fluorination efficiency unproven 10–20%
Suzuki Coupling Stereocontrol; modularity Requires specialized boronic acids 30–45%
Friedel-Crafts/DKR Avoids amino acid functionalization Multi-step; low Friedel-Crafts regioselectivity 25–35%

Experimental Protocols and Optimization

Arbuzov Reaction Conditions

  • Reagents : 4-(Bromomethyl)phenylalanine (1 eq), triethyl phosphite (3 eq).
  • Temperature : 120°C, 12 h under N2.
  • Workup : Hydrolysis with 6 M HCl (reflux, 4 h).

Dynamic Kinetic Resolution Parameters

  • Catalyst : NiCl2/(S)-Binap (1:1.2 molar ratio).
  • Solvent : Methanol, 50°C, 2.5 h.
  • Quenching : Acetic acid/water (1:4 v/v).

Chemical Reactions Analysis

Types of Reactions: 4-(Phosphonodifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phosphonodifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phenylalanine analogs.

Scientific Research Applications

Scientific Research Applications

  • PTP Inhibitors Compounds synthesized from phosphonodifluoromethyl phenylalanine (F2Pmp), such as 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid, can act as novel protein tyrosine phosphatase (PTP) inhibitors .
  • Pharmaceutical Research Protein tyrosine phosphatases (PTPs) are drug targets . Inhibitors of protein tyrosine phosphatases may have therapeutic potential .

Chemical Information

  • The compound has the PubChem CID 4631606 .
  • The molecular formula is C10H12F2NO5P .

Related Compounds

Other related propanoic acid compounds and their applications:

  • 3-(2-Ethoxy-4-{4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy] butoxy}phenyl)propanoic acid This compound is a brain penetrant allosteric potentiator at the metabotropic glutamate receptor 2 (mGluR2) .
  • (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid can be found at MilliporeSigma for scientific research .
  • 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid Derivatives of loxoprofen that have lower membrane permeabilization activity than other NSAIDs .
  • (2S)-2-(Butylsulfonylamino)-3-{4-[4-(4-piperidyl)butoxy}phenyl propanoic acid also known as Tirofiban .
  • [3-[3-ethoxycarbonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinolin-1-yl]-1-hydroxy-1-phosphonopropyl]phosphonic acid is a chemical compound with applications as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 4-(Phosphonodifluoromethyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonodifluoromethyl group can mimic phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes that recognize phosphorylated substrates. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

(2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic Acid

  • Structure: Features a phosphonomethyl (-CH₂PO(OH)₂) group.
  • This compound is cataloged in chemical databases but lacks detailed biological data in the evidence .

(2S)-2-Amino-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]propanoic Acid (CAS 160751-42-8)

  • Structure : Contains a diethoxyphosphoryl (-PO(OEt)₂) and difluoromethyl (-CF₂) group.
  • Molecular Formula: C₁₄H₂₀F₂NO₅P.
  • Molecular Weight : 351.28 g/mol.
  • No explicit biological data is reported, but its synthesis is documented in organic chemistry literature .
Compound Substituent Formula Molecular Weight Key Feature
Target -CF₂PO(OH)₂ High polarity, electronegative
-CH₂PO(OH)₂ Hydrophilic, metal-binding
-CF₂PO(OEt)₂ C₁₄H₂₀F₂NO₅P 351.28 Lipophilic, synthetic intermediate

Halogenated and Hydroxylated Derivatives

(S)-2-Amino-3-(4-fluorophenyl)propanoic Acid (L-4-Fluorophenylalanine)

  • Structure : A fluorine atom replaces the para-hydrogen on the phenyl ring.
  • Biological Relevance: Acts as a selective inhibitor of L-Amino Acid Transporter 1 (LAT1), highlighting the role of halogenation in modulating transporter affinity .

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid (CAS 7423-96-3)

  • Similarity Score : 0.82 to the target compound.
  • Structure : Combines fluorine and hydroxyl groups on the phenyl ring.
  • Properties: Increased polarity due to hydroxylation may enhance solubility but reduce blood-brain barrier penetration compared to non-hydroxylated analogs .

Sulfonated and Thiazole-Containing Derivatives

(2S)-2-Amino-3-[4-(sulfooxy)phenyl]propanoic Acid

  • Structure : Features a sulfonate (-OSO₃H) group.
  • Role : Identified as a metabolite, emphasizing the metabolic lability of sulfonated vs. phosphonated derivatives .

(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic Acid Derivatives

  • Structure: Incorporates a thiazole ring linked via an amino group.

Biphenyl and Bulky Aromatic Derivatives

2-Amino-3-[4-(4-Methylphenyl)phenyl]propanoic Acid (CAS 1259956-54-1)

  • Structure : Biphenyl system with a methyl group.
  • Molecular Weight : 255.31 g/mol.
  • Properties: Increased hydrophobicity due to the biphenyl moiety, likely reducing aqueous solubility compared to mono-phenyl analogs .

Biological Activity

2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid, also known by its chemical structure, is a compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its synthesis, biological activity, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12F2N1O4P
  • Molecular Weight : 267.18 g/mol
  • CAS Number : 1215491-30-7

The compound primarily interacts with the AMPA receptors in the central nervous system. AMPA receptors are critical for fast synaptic transmission in the brain and are implicated in various neurological processes, including learning and memory. The difluoromethyl phosphonate group enhances the compound's ability to inhibit receptor endocytosis, thereby maintaining synaptic efficacy .

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. It has been shown to mitigate excitotoxicity caused by excessive glutamate signaling, which is a common pathological feature in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inhibitory Effects on AMPA Receptors

The compound functions as an antagonist at AMPA receptors, effectively inhibiting their activity. This inhibition can be beneficial in conditions where overactivation of these receptors leads to neuronal damage. Studies have demonstrated that it can reduce neuronal death in models of excitotoxicity .

Study 1: Neuroprotection in Animal Models

A study conducted on rodent models of ischemia revealed that treatment with this compound significantly reduced neuronal loss and improved functional recovery post-injury. The results indicated a marked decrease in markers of oxidative stress and inflammation, suggesting a robust neuroprotective effect .

Study 2: Synaptic Plasticity

In vitro studies using hippocampal slices showed that this compound could enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The modulation of AMPA receptor activity by the compound was linked to improved synaptic plasticity outcomes .

Research Findings

StudyFindings
Rodent Ischemia ModelReduced neuronal loss and oxidative stressNeuroprotective effects confirmed
Hippocampal Slice StudiesEnhanced LTP and synaptic plasticityPotential cognitive enhancement
AMPA Receptor InteractionInhibition of receptor endocytosisMaintains synaptic function

Q & A

Q. What are the recommended synthetic strategies for 2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid, and how can reaction conditions be optimized?

The synthesis of phosphono-containing amino acid derivatives typically involves coupling reactions or phosphorylation steps. For example, similar compounds (e.g., fluorophenylpropanoic acid derivatives) are synthesized using LiOH in tetrahydrofuran (THF)/water mixtures to hydrolyze ester intermediates, followed by acidification and purification via preparative HPLC . Optimization may include adjusting solvent polarity, temperature, and catalyst selection. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and transition states to refine conditions .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : To confirm the presence of the difluoro(phosphono)methyl group and aromatic protons.
  • Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • X-ray crystallography : To resolve stereochemistry if crystalline derivatives are available.
  • HPLC : Chiral columns can assess enantiomeric purity, as seen in tyrosine analog studies . Thermochemical data (e.g., reaction enthalpies) from gas-phase ion studies may also support structural validation .

Q. How does the difluoro(phosphono)methyl group influence solubility and bioavailability in biochemical assays?

The phosphono group enhances hydrophilicity, potentially improving aqueous solubility but limiting membrane permeability. Comparative studies on tyrosine derivatives suggest that fluorination can alter metabolic stability and binding affinity to enzymes (e.g., kinases or phosphatases). Solubility parameters (logP) should be experimentally determined using shake-flask or chromatographic methods .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments involving this compound’s reactivity?

Quantum mechanics/molecular mechanics (QM/MM) simulations can model interactions between the phosphono group and biological targets (e.g., enzymes). For example, ICReDD’s workflow integrates reaction path searches with experimental data to predict optimal conditions for phosphorylation or fluorination reactions . Density Functional Theory (DFT) calculations may also elucidate electronic effects of the difluoro group on reaction kinetics .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Recommended steps:

  • Orthogonal validation : Use multiple assays (e.g., fluorescence-based and radiometric) to confirm activity.
  • Analytical rigor : Ensure >95% purity via HPLC and mass spectrometry .
  • Meta-analysis : Compare data across studies while accounting for differences in cell lines or buffer systems.

Q. What methodologies are effective for resolving enantiomeric purity in derivatives of this compound?

Chiral separation techniques include:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
  • Capillary electrophoresis : Employ cyclodextrin-based buffers for high-resolution separations.
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) .

Q. How can reaction scalability be achieved without compromising yield or purity?

Scale-up requires:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic phosphorylation steps.
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency.
  • Design of Experiments (DoE) : Statistical optimization of parameters like reagent stoichiometry and mixing rates .

Q. What in vitro/in vivo models are suitable for evaluating this compound’s pharmacological potential?

  • In vitro : Cell-based assays (e.g., kinase inhibition or phosphatase activity in HEK293 or CHO cells) .
  • In vivo : Rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life). Metabolite identification via LC-MS/MS is critical to assess stability .

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